Product packaging for 1-Nitrophenanthrene(Cat. No.:CAS No. 17024-17-8)

1-Nitrophenanthrene

Cat. No.: B101295
CAS No.: 17024-17-8
M. Wt: 223.23 g/mol
InChI Key: SGNWFFATVZVHNF-UHFFFAOYSA-N
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Description

1-Nitrophenanthrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized as a persistent, genotoxic environmental contaminant . Its primary research value lies in its role as a model compound for investigating the mutagenic and carcinogenic potential of nitro-PAHs, which are often significantly greater than their parent PAHs . Studies utilizing systems like the Salmonella typhimurium strain TA98 are central to evaluating its mutagenic activity . The biochemical behavior and potency of this compound, in comparison to its isomers, are critically dependent on molecular structural features, particularly the degree of planarity between the nitro group and the aromatic ring system . Furthermore, this compound is a vital probe for studying nitroreductase-mediated metabolism. Nitroreductase enzymes catalyze the reduction of the nitro functional group to an amino group, a key metabolic activation step implicated in the compound's toxicity . Research using model organisms, including transgenic lines engineered to express nitroreductase, leverages this compound to elucidate the role of hepatic metabolism in toxicity and to screen for potential hepatotoxins . Its application is therefore essential in environmental toxicology for understanding the fate and effects of nitrated pollutants and in mechanistic studies of metabolic activation pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B101295 1-Nitrophenanthrene CAS No. 17024-17-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17024-17-8

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

1-nitrophenanthrene

InChI

InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H

InChI Key

SGNWFFATVZVHNF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3[N+](=O)[O-]

Other CAS No.

68455-92-5

Origin of Product

United States

Formation and Synthesis of 1 Nitrophenanthrene

Primary Formation Mechanisms

Primary formation mechanisms are those where 1-Nitrophenanthrene is directly synthesized and emitted into the environment. These are typically high-energy processes.

This compound is a product of incomplete combustion of organic materials. youtube.comyoutube.com Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is formed during such processes. youtube.comnih.gov In high-temperature environments like internal combustion engines and industrial furnaces, phenanthrene can undergo nitration. nih.gov This occurs when it reacts with nitrogen oxides (NOx), which are also prevalent in combustion emissions, leading to the formation of various nitrophenanthrene isomers, including this compound. nih.gov

The most fundamental chemical synthesis of this compound involves electrophilic aromatic substitution. rsc.orgmasterorganicchemistry.com This reaction is typically achieved by treating phenanthrene with a mixture of concentrated nitric acid and sulfuric acid. youtube.compharmaguideline.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.compharmaguideline.com

The nitronium ion then attacks the electron-rich phenanthrene ring. The substitution occurs more readily at the 1-position compared to the 2-position because the carbocation intermediate formed during 1-substitution is more stable. libretexts.org This reaction results in a mixture of products, but this compound is among the isomers formed. libretexts.org

Table 1: Key Reactants in Electrophilic Nitration

Reactant Role
Phenanthrene Aromatic Substrate
Nitric Acid (HNO₃) Source of Nitro Group
Sulfuric Acid (H₂SO₄) Catalyst to form Nitronium Ion

Source apportionment is a practice used to attribute air pollution to its various causes, such as industrial emissions, traffic, or biomass burning. copernicus.org Methodologies like factor analysis and positive matrix factorization are applied to chemical composition data from air quality samples to identify and quantify the contributions from different sources. nih.govnih.gov

Within this framework, specific nitrated PAHs, including isomers of nitrophenanthrene, can serve as chemical markers. Different emission sources produce characteristic profiles of PAHs and their nitrated derivatives. For instance, the ratio of 1-nitropyrene (B107360) (another nitro-PAH) is often used to trace diesel emissions. nih.gov Similarly, the relative abundances of nitrophenanthrene isomers can help distinguish between primary emissions from sources like vehicle exhaust and secondary formation in the atmosphere.

Secondary Atmospheric Formation Pathways

This compound is also formed in the atmosphere through the chemical transformation of precursor compounds.

Phenanthrene emitted into the atmosphere can exist in the gas phase, where it is subject to reactions with key atmospheric oxidants. Chemical removal is primarily driven by reactions with the hydroxyl (OH) radical during the daytime and the nitrate (B79036) (NO₃) radical at night. tandfonline.comtandfonline.com These reactions proceed mainly by the initial addition of the radical to the aromatic ring. tandfonline.comtandfonline.com Subsequent reactions, particularly in the presence of nitrogen dioxide (NO₂), can lead to the formation of nitrophenanthrene isomers. acs.org The gas-phase photooxidation of phenanthrene has been shown to yield nitrophenanthrenes. acs.org

Table 2: Atmospheric Formation Pathways and Conditions

Pathway Primary Oxidant Typical Condition
Gas-Phase Reaction Hydroxyl Radical (OH) Daytime (Photochemical)
Gas-Phase Reaction Nitrate Radical (NO₃) Nighttime

Phenanthrene can be adsorbed onto the surface of atmospheric particulate matter. While in this state, it can undergo heterogeneous reactions with gas-phase pollutants. The exposure of particle-bound PAHs to mixtures of dinitrogen pentoxide (N₂O₅), NO₃ radicals, and NO₂ can lead to the formation of nitro-PAHs. nih.govnih.gov Studies have specifically identified the formation of multiple nitrophenanthrene isomers from the heterogeneous reaction of phenanthrene. researchgate.net However, for PAHs like phenanthrene that exist in both gas and particle phases, heterogeneous formation is generally considered a minor pathway compared to gas-phase formation. nih.govnih.gov

Photocatalyzed Reactions of Parent Polycyclic Aromatic Hydrocarbons

The formation of nitrophenanthrenes, including the 1-nitro isomer, can be initiated by photocatalytic processes involving the parent polycyclic aromatic hydrocarbon (PAH), phenanthrene. These reactions are significant in environmental chemistry, where sunlight provides the energy to drive reactions. In laboratory settings, visible light-triggered photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. beilstein-journals.orgresearchgate.net

One of the earliest examples of using photoredox catalysis for phenanthrene synthesis is the photo-Pschorr cyclization. This reaction proceeds through an aryl radical intermediate generated from a stilbene (B7821643) diazonium salt, facilitated by a photocatalyst like Ru(bpy)₃²⁺. beilstein-journals.orgresearchgate.net While this demonstrates the core principle of photocatalytically forming the phenanthrene skeleton, the introduction of the nitro group is a separate consideration.

More directly, the photocatalytic degradation of phenanthrene in the presence of nitrogen sources can lead to nitrated derivatives. Studies on the environmental fate of PAHs show that upon absorption of ultraviolet (UV) light, phenanthrene can transform into various photoproducts, including oxygenated and hydroxylated derivatives. nih.gov In environments containing nitrogen oxides (NOx), these reactive intermediates can undergo nitration. For instance, the photodegradation of phenanthrene is known to be oxygen-dependent and can be facilitated by a photocatalyst like titanium dioxide (TiO₂). nih.govresearchgate.net The interaction of photo-generated reactive oxygen species with phenanthrene and ambient nitrogen compounds can lead to the formation of this compound among other nitrated PAHs.

Key Research Findings in Photocatalysis:

Radical Intermediates: Photocatalysis provides a straightforward method to generate carbon-centered or nitrogen-centered radical intermediates, which are instrumental in constructing the tricyclic scaffold of phenanthrenes. beilstein-journals.org

Environmental Transformation: In the presence of sunlight and TiO₂ nanoparticles, phenanthrene transforms into various photoproducts. nih.gov In nitrogen-rich environments, this can be a pathway for the formation of nitrophenanthrenes.

Synthetic Routes: Synthetic chemists have utilized photocatalysis to promote radical cyclizations for creating polycondensed aromatic structures, including phenanthrenes and their nitrogen-containing analogs. beilstein-journals.org

Laboratory Synthesis Methodologies

The laboratory synthesis of this compound can be achieved through several distinct methodologies, each with its own set of reagents and reaction mechanisms. These range from direct nitration of the parent hydrocarbon to more intricate multi-step syntheses involving precursors and specific reaction types.

Electrophilic Nitration Techniques

Direct electrophilic aromatic substitution is a common method for introducing a nitro group onto the phenanthrene ring. Phenanthrene is more reactive than benzene in substitution reactions, but the process is complex as substitution can occur at five different positions (1, 2, 3, 4, and 9). libretexts.org The reaction typically involves a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

A standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comslideshare.net The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. masterorganicchemistry.com The reaction of phenanthrene with this mixture yields a variety of mononitrated isomers, with the 9-nitrophenanthrene (B1214095) often being a significant product. slideshare.net However, this compound is also formed, and the product distribution can be influenced by reaction conditions.

Nitration of phenanthrene in acetic anhydride (B1165640) is another technique. This method can lead to different product distributions and may produce byproducts. For instance, one study found that this reaction yields 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl as a major product alongside nitrophenanthrenes. researchgate.net

Nitrating Agent/SystemConditionsPrimary Products/ObservationsReference
Conc. HNO₃ / Conc. H₂SO₄Not specifiedYields 9-nitrophenanthrene. slideshare.net
Nitrating MixtureNot specifiedResults in a mixture of 1-, 2-, 3-, 4-, and 9-substituted phenanthrenes. libretexts.org
Nitric Acid in Acetic AnhydrideNot specifiedGives 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl as a major product. researchgate.net

Nitration of Phenanthrene Precursors

An alternative strategy for synthesizing specific isomers of nitrophenanthrene involves the nitration of a precursor molecule, which is subsequently converted to the final aromatic product. A common precursor for phenanthrene is 9,10-dihydrophenanthrene (B48381).

The nitration of 9,10-dihydrophenanthrene yields a mixture of mononitro derivatives that is more easily separable than the mixture obtained from the direct nitration of phenanthrene. acs.org The primary products are 2-nitro-9,10-dihydrophenanthrene (B8759476) (major product, ~65% yield) and 4-nitro-9,10-dihydrophenanthrene (minor product, 3-4% yield). acs.org These nitrated precursors can then be dehydrogenated, typically using a catalyst such as palladium on carbon (Pd/C) or selenium, to introduce the 9,10-double bond and form the corresponding nitrophenanthrene. This two-step process provides a more controlled route to specific isomers that may be difficult to isolate from the direct nitration of phenanthrene.

PrecursorNitrating AgentProducts and YieldsSubsequent StepReference
9,10-DihydrophenanthreneNot specified2-nitro-9,10-dihydrophenanthrene (~65%) and 4-nitro-9,10-dihydrophenanthrene (3-4%).Dehydrogenation to yield nitrophenanthrenes. acs.org

Polar Diels-Alder Reactions for Phenanthrenol Derivatives

A more sophisticated approach to the phenanthrene skeleton involves cycloaddition reactions, such as the Polar Diels-Alder reaction. This method can be used to construct phenanthrenol (hydroxyphenanthrene) derivatives, which can then be further modified. conicet.gov.arbenthamdirect.com

In this synthetic route, dinitronaphthalenes act as the dienophile, reacting with a diene such as (E)-1-trimethylsilyloxy-1,3-butadiene. conicet.gov.arbenthamdirect.com The cycloaddition reaction forms an initial adduct which subsequently undergoes an irreversible loss of nitrous acid, leading to aromatization and the formation of a nitrophenanthrenol derivative. conicet.gov.arbenthamdirect.com The regioselectivity of these reactions, which determines the substitution pattern on the final phenanthrene ring, is influenced by a combination of stereoelectronic effects in the electrophile (dienophile) and the nucleophilicity of the diene. conicet.gov.arbenthamdirect.com Theoretical calculations have been shown to correspond well with the experimentally obtained regioselectivity. conicet.gov.arbenthamdirect.com While this method directly yields a nitrophenanthrenol, subsequent chemical transformations would be required to convert the hydroxyl group into a hydrogen atom to obtain this compound.

DienophileDieneKey ProcessProduct TypeReference
Dinitronaphthalenes(E)-1-trimethylsilyloxy-1,3-butadienePolar Diels-Alder cycloaddition followed by loss of nitrous acid and aromatization.Nitrophenanthrenol derivatives. conicet.gov.arbenthamdirect.com

Oxidative Nitration Approaches

Oxidative nitration methods utilize reagents that serve as both an oxidant and a source of the nitro group. These reactions can offer different selectivity compared to standard electrophilic nitration.

One such method involves the use of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O). A mechanochemical reaction between solid phenanthrene and ferric nitrate nonahydrate has been shown to produce this compound in high yield (94%). chemicalbook.com This solvent-free approach is efficient and provides a direct route to the desired product.

Another approach involves the nitration and cyclization of arene-alkynes using ferric nitrate as both the nitro source and the oxidant. researchgate.net This method constructs the phenanthrene ring and introduces the nitro group in a single process, affording 9-nitrophenanthrenes. While this specific example leads to the 9-isomer, it illustrates the principle of oxidative nitration in building the core structure.

In a biological context, it has been suggested that the formation of nitrophenanthrene metabolites can occur via a sequence where oxidation of the phenanthrene precedes the nitration step. nih.gov This observation supports the chemical feasibility of oxidative pathways leading to nitrated phenanthrene derivatives.

Reagent/SystemSubstrateProduct and YieldReference
Ferric nitrate nonahydratePhenanthreneThis compound (94%) chemicalbook.com
Fe(NO₃)₃Arene-alkynes9-Nitrophenanthrenes researchgate.net

Environmental Occurrence and Distribution of 1 Nitrophenanthrene

Atmospheric Concentrations and Spatial-Temporal Distribution

1-Nitrophenanthrene and its isomers, primarily 3-nitrophenanthrene (B92138) and 9-nitrophenanthrene (B1214095), are frequently detected in atmospheric particulate matter across various global environments, with concentrations showing significant spatial and temporal variability. uniba.itinderscienceonline.com Studies indicate that the atmospheric levels are influenced by proximity to emission sources, seasonal changes, and specific atmospheric conditions. uniba.itresearchgate.net

In a study conducted in the Yangtze River Delta region of China, 3-nitrophenanthrene was identified as the third most abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH), constituting approximately 16% of the total measured nitro-PAHs in PM2.5 aerosols. inderscienceonline.com The average seasonal concentrations for nine combined nitro-PAHs across three sites in this region ranged from 0.17 to 879 pg m⁻³. inderscienceonline.com Similarly, research in a mixed industrial/semi-rural area near Rome, Italy, found that 1- and 3-nitrophenanthrene were the most abundant nitro-PAHs detected. psu.edu

Seasonal variations are prominent, with concentrations of most nitro-PAHs, including nitrophenanthrenes, generally being higher in winter than in summer. researchgate.netnih.gov This is often attributed to increased emissions from heating sources and specific atmospheric conditions that favor the accumulation of pollutants. researchgate.net For instance, in two central European cities, the average particulate concentrations of a sum of nine NPAHs (including 3-nitrophenanthrene) ranged from 79.4 to 593 pg m⁻³ in winter, while summer concentrations were significantly lower, ranging from below the limit of quantification to 25.0 pg m⁻³. nih.gov Conversely, some studies have observed higher ratios of derivatives like 3-nitrophenanthrene to their parent PAH (phenanthrene) in the summer, suggesting an enhanced role of secondary formation through photochemical reactions during warmer, sunnier months. nih.gov

Spatial distribution analysis shows a clear gradient from highly polluted to remote areas. At a remote marine background site in the southern Aegean Sea, 3-nitrophenanthrene was one of the most abundant NPAHs, with the total concentration for 11 different 3–4-ring NPAHs measured at 23.7 pg m⁻³. copernicus.org In the Arctic, 3-nitrophenanthrene has been detected in air samples, with its relative contribution increasing on non-work days, suggesting a potential link to local, non-industrial emissions like snowmobiles. d-nb.infocopernicus.org

LocationCompound(s) MeasuredConcentration / FindingSource
Yangtze River Delta, China3-NitrophenanthreneThird most abundant NPAH (16% of total). Total of 9 NPAHs ranged from 0.17–879 pg m⁻³. inderscienceonline.com
Central European Cities (Brno/Ljubljana)Σ9NPAHs (incl. 3-Nitrophenanthrene)Winter: 79.4 to 593 pg m⁻³ (particulate). Summer: nih.gov
Near Rome, Italy (Industrial/Semi-rural)1- and 3-NitrophenanthreneIdentified as the most abundant nitro-PAHs. psu.edu
Southern Aegean Sea (Remote Marine Site)3-NitrophenanthreneOne of the most abundant NPAHs. Total for 11 3–4-ring NPAHs was 23.7 pg m⁻³. copernicus.org
Longyearbyen, Svalbard (Arctic)3-NitrophenanthreneDetected in ambient air, with enhanced proportions linked to local emissions. copernicus.org

Gas-Particle Partitioning Dynamics

This compound is a semi-volatile organic compound (SVOC), meaning it is distributed between the gas and particulate phases in the atmosphere. copernicus.org This gas-particle partitioning is a critical process that influences its atmospheric transport, degradation, and deposition. The distribution is strongly dependent on the compound's vapor pressure and ambient environmental conditions, particularly temperature. copernicus.orgresearchgate.net

Research has consistently shown that lower ambient temperatures favor the condensation of semi-volatile compounds onto existing aerosol particles. researchgate.net Consequently, the fraction of nitrophenanthrene associated with the particle phase is typically higher during the colder winter months compared to the summer. researchgate.net Although some nitrophenanthrenes can be formed through gas-phase reactions, they tend to be quickly adsorbed onto airborne particles. uniba.it

The nature of the particulate matter also plays a role. However, one study noted that for gas-particle partitioning of NPAHs, including by extension nitrophenanthrenes, sorption to soot was less significant than for their parent PAH compounds. copernicus.org The daytime OH-initiated reaction appears to be the dominant pathway for the gas-phase formation of some NPAHs, which then partition between the phases. researchgate.net

Occurrence in Diverse Environmental Compartments (e.g., Air, Soil, Sediments)

Beyond its presence in the atmosphere, this compound and its isomers are found in other environmental media, acting as sinks where the compound can accumulate.

Air: As detailed in section 3.1, nitrophenanthrenes are ubiquitous in the air at concentrations ranging from picograms to nanograms per cubic meter, depending on location and season. inderscienceonline.comnih.gov

Water and Sediments: Nitrophenanthrenes have been detected in aquatic systems. A notable study of the Taige Canal, a river flowing into Taihu Lake, China, identified 9-nitrophenanthrene as the dominant NPAH in surface water samples, with concentrations reaching up to 76.3 ng/L. researchgate.netacs.org The compound was also found in the canal's sediments, and risk assessments indicated that 9-nitrophenanthrene in sediment posed a moderate ecological risk. researchgate.net The presence of 3-nitrophenanthrene has also been reported in bivalves, indicating its bioavailability in aquatic ecosystems. nih.gov

Environmental CompartmentLocationCompound(s)Concentration / FindingSource
AirVarious Urban/Remote1-, 3-Nitrophenanthrenepg/m³ to ng/m³ range. inderscienceonline.comnih.gov
SoilCentral Europe (Semi-urban)Σ18NPAHs0.54 ± 0.45 ng g⁻¹ d-nb.info
SoilCentral Europe (Background)Σ18NPAHs0.31 ± 0.23 ng g⁻¹ d-nb.info
Surface WaterTaige Canal, China9-NitrophenanthreneUp to 76.3 ng/L; dominant NPAH. researchgate.netacs.org
SedimentTaige Canal, China9-NitrophenanthreneDetected and posed moderate ecological risk. researchgate.net

Long-Range Atmospheric Transport Considerations

There is substantial evidence that this compound and other NPAHs can undergo long-range atmospheric transport (LRAT). d-nb.infocore.ac.uk Their semi-volatile nature and atmospheric lifetimes allow them to be carried by air masses far from their original sources. d-nb.info This is demonstrated by their detection in remote and background environments, where local emission sources are minimal or absent.

The presence of 3-nitrophenanthrene as a major NPAH at a remote marine site in the Aegean Sea strongly suggests it was transported from continental sources. copernicus.org Similarly, analysis of soils from a background site in Košetice, Czech Republic, revealed that the ratios of NPAHs to their parent PAHs were indicative of long-range transport rather than local formation. d-nb.info Meteorological analyses combined with chemical measurements have provided further proof, with studies confirming that air pollutants, including NPAHs, are transported from industrial and urban centers in Northeast China across the Sea of Japan to remote monitoring stations in Japan. researchgate.net The process of LRAT is influenced by seasonality, with an increased tendency during winter and spring in Arctic regions due to atmospheric circulation patterns and reduced wet deposition. d-nb.info

Degradation and Transformation Pathways of 1 Nitrophenanthrene

Photodegradation Processes

Sunlight plays a crucial role in the transformation of 1-nitrophenanthrene in the atmosphere and on surfaces. The orientation of the nitro group relative to the aromatic ring system is a key factor governing its photoreactivity. kyoto-u.ac.jp

Mechanisms of Photochemical Transformation

The photodegradation of this compound is a multifaceted process involving radical mechanisms. researchgate.net Upon absorption of light, particularly in the UVA spectrum, this compound can undergo several transformations. mdpi.com One proposed mechanism involves a nitro-nitrite rearrangement from an excited state, leading to the formation of a phenanthrenoxy radical and a nitrogen monoxide radical. nih.gov This rearrangement is a rapid process. nih.gov

Another pathway involves the formation of radical intermediates that can abstract hydrogen atoms from the surrounding medium. nih.gov The generation of reactive oxygen species (ROS) can also be induced by the photoirradiation of NPAHs, contributing to their degradation. mdpi.com Studies on other NPAHs, such as 1-nitropyrene (B107360), have shown that photodegradation can proceed through the formation of hydroxynitropyrenes and pyrenediones. nih.gov The specific photoproducts of this compound are less detailed in the available literature, but the general mechanisms observed for similar compounds are likely applicable.

Influence of Environmental Factors on Photoreactivity

The rate and pathway of this compound photodegradation are significantly influenced by various environmental factors. The state of the compound, whether in solution or adsorbed onto a solid matrix like soot particles, can alter its photoreactivity. researchgate.netacs.org For instance, the photodegradation rates of some NPAHs on wood smoke particles have been observed to be different from those on diesel soot particles. acs.org

The presence of hydrogen donors in the environment can also impact the transformation process. researchgate.net For example, phenols can increase the reactivity of excited nitropyrenes. researchgate.net The competition between nitrogen dioxide (NO₂) and oxygen (O₂) for reaction with intermediate radicals is another critical factor, particularly in the atmospheric formation and degradation of NPAHs. acs.org The concentration of NOx can therefore influence the yield of different photoproducts. acs.org

Microbial Degradation Mechanisms

Microorganisms present in soil and sediment play a vital role in the breakdown of this compound, although it is generally considered to be more resistant to microbial attack than its parent PAH, phenanthrene (B1679779). inchem.org

Enzymatic Pathways in Microorganisms

The microbial degradation of NPAHs involves a variety of enzymatic pathways. While some bacteria can utilize NPAHs as a source of carbon and nitrogen, the degradation of this compound is often slow. inchem.orgnih.gov Key enzymes implicated in the breakdown of nitroaromatic compounds include dioxygenases and nitroreductases. nih.govnih.gov

Dioxygenases initiate the degradation process by introducing two hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. nih.gov Nitroreductases, on the other hand, catalyze the reduction of the nitro group to an amino group. nih.gov This reduction is a crucial step in the detoxification and further degradation of many NPAHs. nih.gov For instance, crude extracts from various anaerobic bacteria have been shown to convert 1-nitropyrene to 1-aminopyrene (B158619). nih.gov While specific studies on the enzymatic degradation of this compound are limited, pathways observed for other NPAHs provide a likely model. For example, the degradation of 1-nitronaphthalene (B515781) involves a dioxygenase that is not active on 9-nitrophenanthrene (B1214095). asm.org In some cases, cytochrome P450 enzymes may also be involved in the metabolism of NPAHs through epoxidation and hydroxylation. researchgate.net

Table 1: Key Enzyme Families in NPAH Degradation

Enzyme Family Function Example Substrate (from literature)
Dioxygenases Ring hydroxylation 1-Nitronaphthalene asm.org
Nitroreductases Reduction of nitro group to amino group 1-Nitropyrene nih.gov

Biotransformation Products in Microbial Systems

The microbial metabolism of this compound leads to the formation of various biotransformation products. A primary product resulting from the action of nitroreductases is 1-aminophenanthrene. inchem.org The formation of 1-aminopyrene from 1-nitropyrene has been well-documented in anaerobic bacterial cultures, and a similar transformation is expected for this compound. nih.gov

Further degradation can lead to ring cleavage and the formation of central metabolites. In some cases, the initial step might be an oxygenation reaction catalyzed by cytochrome P450 enzymes, followed by nitration and further oxidation. researchgate.netresearchgate.net This can result in the formation of metabolites such as dihydroxyphenanthrene. researchgate.net The specific suite of biotransformation products can vary depending on the microbial species and the environmental conditions (aerobic vs. anaerobic).

Table 2: Potential Biotransformation Products of this compound

Precursor Transformation Product Enzyme Class Implicated
This compound Nitroreduction 1-Aminophenanthrene Nitroreductase inchem.org

Bacterial Adaptation to Nitrated Polycyclic Aromatic Hydrocarbons

Bacteria have evolved various mechanisms to adapt to the presence of toxic compounds like NPAHs. researchgate.net This adaptation can involve the evolution of specific enzymatic pathways for their degradation. nih.gov For example, some bacteria have been isolated that can grow on nitroaromatic compounds as their sole source of carbon and nitrogen. nih.gov

The presence of NPAHs can lead to shifts in the microbial community structure, favoring organisms that are either resistant to their toxic effects or capable of utilizing them as a substrate. nih.govfrontiersin.org However, the degradation of PAHs under nitrate-reducing conditions is a complex process that may require the collaborative efforts of different bacterial strains. frontiersin.org The recalcitrance of higher molecular weight NPAHs is partly due to their strong adsorption to organic matter in soil and sediment, their low water solubility, and the hydrophilic nature of the nitro group, which can hinder microbial uptake and degradation. inchem.org The ability of bacteria to adapt and degrade these compounds is crucial for the natural attenuation of NPAH contamination in the environment.

Metabolic Pathways and Biotransformation of 1 Nitrophenanthrene in Biological Systems

Enzymatic Biotransformation Processes

The enzymatic biotransformation of 1-nitrophenanthrene is a critical process that determines its biological activity. This process is primarily mediated by several enzyme systems, including cytochrome P450 monooxygenases, nitroreductases, and peroxidases.

Role of Cytochrome P450 Enzymes (CYPs) in Oxidation

Cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily, play a crucial role in the oxidative metabolism of this compound. oup.comresearchgate.net These enzymes catalyze the introduction of oxygen into the phenanthrene (B1679779) ring system, a process known as ring oxidation. oup.comresearchgate.net This initial step is essential for the subsequent formation of various metabolites.

In studies involving the related compound aristolochic acid, a nitrophenanthrene derivative, CYP1A1 and CYP1A2 have been shown to be involved in both the activation and detoxification of the molecule. nih.govd-nb.info These enzymes can catalyze the oxidation of the aromatic ring, leading to detoxification, or the reduction of the nitro group, leading to activation. nih.govd-nb.info Specifically, CYP1A1/2-mediated oxidation is considered a detoxification pathway. nih.gov Research on another nitro-PAH, 1-nitropyrene (B107360), has identified CYP2A13 and CYP2E1 as important isoforms in its metabolism through epoxidation and hydroxylation. nih.govresearchgate.netnih.gov

The oxidation of the phenanthrene ring can lead to the formation of arene oxides. nih.gov These intermediates are then typically hydrolyzed by epoxide hydrolase to form dihydrodiols. oup.comresearchgate.net This pathway is a common route for the metabolism of many polycyclic aromatic hydrocarbons.

Nitroreduction Mechanisms and Reactive Intermediates

Nitroreduction is a key metabolic activation pathway for many nitroaromatic compounds, including this compound. acs.orgresearchgate.net This process involves the reduction of the nitro group (-NO2) to a nitroso (-NO), N-hydroxylamino (-NHOH), and finally an amino (-NH2) group. researchgate.net The N-hydroxylamino intermediate is a highly reactive species that can covalently bind to cellular macromolecules like DNA, leading to the formation of DNA adducts. acs.orgnih.gov

Several enzymes can catalyze nitroreduction, including NADPH:cytochrome P450 reductase, NADH:cytochrome b5 reductase, and certain CYP450 isoforms. researchgate.netaacrjournals.org In some cases, gut microbiota also play a significant role in the nitroreduction of ingested nitro-PAHs. inchem.org The formation of these reactive intermediates is a critical step in the mutagenic and carcinogenic activity of many nitro-PAHs. ruc.dk Subsequent acetylation or sulfation of the N-hydroxylamino group can further increase its reactivity and potential for DNA damage. researchgate.net

Peroxidase-Catalyzed Nitration Pathways

Peroxidases are another class of enzymes implicated in the biotransformation of phenanthrene and its derivatives. oup.comresearchgate.netresearchgate.net These enzymes, in the presence of nitrite, can catalyze the nitration of phenolic compounds. researchgate.net It has been suggested that oxidation of the parent PAH, phenanthrene, by CYP enzymes may precede a peroxidase-catalyzed nitration step, leading to the formation of nitrophenanthrenes in vivo. oup.comresearchgate.netresearchgate.netoup.com

For instance, horseradish peroxidase has been shown to catalyze the nitration of phenols. science.gov Other peroxidases, such as those from soybean and the fungus Agrocybe aegerita, also exhibit this capability. researchgate.netrsc.org This pathway suggests an alternative route for the endogenous formation of nitro-PAHs from their parent compounds within biological systems.

Identification and Characterization of Key Metabolites

The metabolism of this compound results in the formation of several key metabolites, which can be broadly categorized as hydroxylated metabolites and diol epoxide metabolites. The identification of these compounds is crucial for understanding the metabolic fate of this compound.

Hydroxylated Metabolites

Hydroxylated metabolites are formed through the action of CYP enzymes. nih.govresearchgate.net For the related compound 1-nitropyrene, 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene have been identified as major hydroxylated metabolites. nih.govresearchgate.netnih.govresearchgate.net Following nitroreduction and N-acetylation, hydroxylated N-acetyl-aminopyrene isomers are also formed. researchgate.net While specific hydroxylated isomers of this compound are less documented in the provided search results, the formation of hydroxylated and subsequently conjugated metabolites is a general and expected pathway for nitro-PAHs. oup.com These hydroxylated metabolites are often precursors to further conjugation reactions, which facilitate their excretion.

Dihydroxyphenanthrene and Diol Epoxide Metabolites

Following the initial oxidation by CYPs to form an epoxide, epoxide hydrolase can convert this intermediate into a dihydrodiol. oup.comresearchgate.net Further oxidation of the dihydrodiol by CYPs can lead to the formation of a highly reactive diol epoxide. oup.comresearchgate.netoup.com

In studies on fish exposed to phenanthrene and nitrite, metabolites such as (I,2/3,4/9,10)-dihydroxyphenanthrene and phenanthrene-6-nitro-1,2-dihydrodiol-3,4-epoxide have been identified. oup.comresearchgate.netoup.comnio.res.in Diol epoxides are considered ultimate carcinogenic metabolites of many PAHs because they can readily react with DNA. nih.gov Another identified metabolite is dihydrodihydroxy acetylamino nitrophenanthrene, which results from a combination of ring oxidation, nitroreduction, and acetylation. oup.comresearchgate.netoup.com

The table below summarizes the key enzymes and metabolites involved in the biotransformation of this compound and related compounds.

Process Enzymes Involved Key Metabolites/Intermediates
Oxidation Cytochrome P450 (CYP1A1, CYP1A2, CYP2A13, CYP2E1)Arene Oxides, Hydroxylated Metabolites
Hydrolysis Epoxide HydrolaseDihydrodiols
Nitroreduction Nitroreductases (e.g., NADPH:P450 reductase)Nitroso, N-hydroxylamino, and Amino derivatives
Peroxidase-Catalyzed Nitration Peroxidases (e.g., Horseradish peroxidase)Nitrated phenanthrene derivatives

The following table lists the identified metabolites of phenanthrene and nitrophenanthrene from biological studies.

Parent Compound Metabolite Metabolic Pathway(s)
Phenanthrene(I,2/3,4/9,10)-dihydroxyphenanthreneOxidation
NitrophenanthrenePhenanthrene-6-nitro-1,2-dihydrodiol-3,4-epoxideOxidation, Epoxidation
NitrophenanthreneDihydrodihydroxy acetylamino nitrophenanthreneOxidation, Nitroreduction, Acetylation

Conjugated Metabolites (e.g., Acetylamino Derivatives)

Following the initial metabolic activation, such as nitroreduction, the resulting amino-derivatives of this compound can undergo further biotransformation through conjugation reactions. One significant pathway is acetylation, which leads to the formation of acetylamino derivatives.

Research has demonstrated that conjugation reactions involving acetylation can activate chemical carcinogens. oup.com In studies involving the fish species Oreochromis mossambicus co-exposed to phenanthrene and nitrite, a key conjugated metabolite was identified in the bile. oup.comnih.gov Using electrospray ionization mass spectrometry, this metabolite was identified as a dihydrodihydroxy acetylamino nitrophenanthrene. oup.comresearchgate.net The formation of this compound is believed to occur after the initial metabolic steps of oxidation and nitration, followed by nitroreduction and subsequent N-acetylation, a reaction catalyzed by N-acetyltransferase enzymes. oup.com While hydroxylated acetylamino-PAHs are considered to have low mutagenic potency, their formation represents a significant metabolic pathway. oup.com

Detailed analysis using collision-induced dissociation mass spectrometry confirmed the structure of this metabolite. oup.comoup.com The precise location of the nitro, acetylamino, and hydroxyl groups on the phenanthrene ring, however, was not fully determined. oup.comoup.com

Table 1: Identified Conjugated Metabolite of Nitrophenanthrene in Oreochromis mossambicus

Identified MetaboliteMass/Charge (m/z)Method of DetectionKey Fragmentation Ions (m/z)Source
Dihydrodihydroxy acetylamino nitrophenanthrene (disodium salt)359Electrospray Ionization Mass Spectrometry (ESI-MS/MS)313, 255, 176, 59 oup.comresearchgate.net

In Vivo Nitration of Parent Polycyclic Aromatic Hydrocarbons

While nitro-PAHs are known environmental contaminants originating from combustion processes, evidence indicates that they can also be formed endogenously within biological systems from their parent PAHs. researchgate.net The in vivo transformation of phenanthrene to nitrophenanthrene has been demonstrated in fish exposed to the parent PAH in the presence of ambient nitrite. oup.comresearchgate.net

Studies suggest a metabolic pathway where the ring oxidation of phenanthrene precedes the nitration step. nih.govresearchgate.net This hypothesis is supported by the detection of dihydroxyphenanthrene, an oxidized metabolite, in fish exposed to phenanthrene alone, as well as in those co-exposed to phenanthrene and nitrite. oup.comnih.gov The initial oxidation is an oxygenation reaction catalyzed by the Cytochrome P450 enzyme CYP1A. oup.comoup.comresearchgate.net Following this, nitration occurs, a step that is possibly catalyzed by a peroxidase enzyme. oup.comoup.comresearchgate.net

Once nitrophenanthrene is formed in vivo, it can be further metabolized. For instance, it can undergo another ring oxidation by CYP1A, followed by hydrolysis via epoxide hydrolase, leading to the formation of metabolites like phenanthrene-6-nitro-1,2-dihydrodiol-3,4-epoxide. oup.comoup.comresearchgate.net This endogenous formation pathway highlights that exposure to non-nitrated PAHs in conjunction with environmental nitrites can lead to the internal formation of more genotoxic nitro-PAH compounds. oup.com

Table 2: Proposed Pathway for In Vivo Nitration of Phenanthrene

StepReactionCatalyzing Enzyme (Proposed)PrecursorProductSource
1Ring OxidationCytochrome P450 (CYP1A)PhenanthreneDihydroxyphenanthrene oup.comoup.comresearchgate.net
2NitrationPeroxidaseDihydroxyphenanthreneNitrophenanthrene Derivative oup.comoup.comresearchgate.net
3Secondary Ring OxidationCytochrome P450 (CYP1A)NitrophenanthreneNitrophenanthrene Epoxide oup.comoup.comresearchgate.net
4HydrolysisEpoxide HydrolaseNitrophenanthrene EpoxideNitrophenanthrene Dihydrodiol Epoxide oup.comoup.comresearchgate.net

Theoretical and Computational Studies of 1 Nitrophenanthrene

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and spectroscopic properties of 1-nitrophenanthrene. These calculations provide insights into how the addition of a nitro group affects the parent phenanthrene (B1679779) molecule.

Density Functional Theory (DFT) has been extensively used to investigate the properties of this compound and its isomers. tandfonline.comresearchgate.netresearchgate.net DFT methods, particularly using the B3LYP functional with basis sets such as 6-31G, 6-31+G, and 6-311+G**, have been employed to calculate optimized structures, total energies, electronic states, and energy gaps for nitrophenanthrenes. researchgate.netresearchgate.netnih.gov These calculations are crucial for understanding the structure-function relationships of these compounds. researchgate.net

Studies have utilized DFT to analyze vibrational spectra (IR and Raman), which can help in the identification of different isomers. nih.govunict.it The calculated summations of IR intensity (ΣIIR) and Raman activity (ΣARaman) have been shown to correlate with the mutagenic activity of nitrophenanthrene isomers. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations have been applied to investigate the excited states and the geometries of this compound in both its ground and first singlet excited electronic states. ingentaconnect.com The ground-state geometries of nitropolycyclic aromatic hydrocarbons (NPAHs), including this compound, have been optimized using the B3LYP hybrid functional and the 6-31G* Pople basis set to study their interactions with biological molecules. ijacskros.com

DFT calculations have established an order of stability among the five mononitrated phenanthrene isomers. The relative stability is found to be: 4-NP < 1-NP ~ 9-NP < 2-NP ~ 3-NP, with 2-nitrophenanthrene (B96471) and 3-nitrophenanthrene (B92138) being the most stable. nih.gov This predicted stability is influenced by the degree of planarity, where isomers that can adopt a more planar structure benefit from greater π-conjugation.

The predicted non-planar structure of this compound is a critical feature, as the orientation of the nitro group relative to the aromatic ring is believed to influence its biological activity. tandfonline.com

The orientation of the nitro group relative to the plane of the aromatic rings is a key structural parameter investigated through computational analysis. This is typically defined by the O–N–C–C dihedral angle. For this compound, the nitro group is forced out of the plane of the aromatic system due to steric strain. tandfonline.com

Calculations have shown that nitrophenanthrenes substituted at the 1, 5, 8, 9, or 10 positions have nitro groups that are nearly perpendicular to the aromatic ring, whereas substitutions at the 2, 3, 6, or 7 positions result in nearly coplanar arrangements. tandfonline.com One study using AM1 calculations after PM3 optimization reported a dihedral angle of 24.7° for this compound. tandfonline.com Other DFT calculations (B3LYP/6-31+G*) have also confirmed a significant non-planar orientation for the 1-nitro and 9-nitro isomers, in contrast to the planar or near-planar structures of 2- and 3-nitrophenanthrene. unict.it This dihedral angle is a critical factor, as it is often correlated with the mutagenic potency of nitro-PAHs, with more planar molecules generally exhibiting higher activity. unict.itdoi.org

Calculated Properties of Nitrophenanthrene Isomers
IsomerRelative StabilityNitro Group Orientation (Dihedral Angle)
This compoundIntermediateNon-planar (e.g., 24.7°) tandfonline.com
2-NitrophenanthreneHighNear-planar tandfonline.com
3-NitrophenanthreneHighNear-planar tandfonline.com
4-NitrophenanthreneLowNon-planar
9-Nitrophenanthrene (B1214095)IntermediateNon-planar

Reaction Mechanism Simulations

Simulations of reaction mechanisms offer insights into the potential metabolic pathways and reactivity of this compound. These studies can predict the likelihood of different chemical transformations.

While specific studies detailing the energy barriers for the transformation of this compound were not prominently found, research on similar nitro-PAHs provides a framework for understanding its potential metabolic activation. For instance, studies on 1-nitropyrene (B107360) have used DFT to calculate the energy barriers for metabolic pathways such as epoxidation and hydroxylation, which are mediated by cytochrome P450 enzymes. researchgate.net In that case, epoxidation was found to have a lower energy barrier than hydroxylation, suggesting it is a more favorable pathway. researchgate.net Such computational approaches could similarly be applied to this compound to determine the most likely routes of its metabolic transformation and predict the formation of reactive intermediates.

Reactivity indices, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to predict the electrophilic and nucleophilic character of a molecule. oup.com For nitroarenes, a lower LUMO energy facilitates the reduction of the nitro group, a critical step in their metabolic activation to mutagenic species. oup.com The electrophilicity index, another important descriptor, has been calculated for various NPAHs, including by extension this compound, to understand their charge-transfer interactions with biological molecules like DNA bases. ijacskros.com These indices are valuable in quantitative structure-activity relationship (QSAR) models to predict the biological activities of a series of related compounds. nih.gov The ease of reduction of the nitro group is considered a key factor influencing the mutagenicity of nitroarenes. oup.com

Modeling of Enzymatic Interaction Mechanisms

The biotransformation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound is a critical area of study, as these compounds are known environmental contaminants. researchgate.net Computational modeling, particularly molecular dynamics simulations and density functional theory (DFT), has been employed to elucidate the metabolic pathways and enzymatic interactions of similar nitro-PAHs. researchgate.net

Studies on related compounds, such as 1-nitropyrene, have shown that cytochrome P450 (CYP) enzymes are capable of metabolizing nitro-PAHs. researchgate.net For instance, CYP 2A13 and CYP 2E1 have been identified as important enzyme isoforms in the metabolism of 1-nitropyrene due to their lower binding affinities, suggesting a more favorable interaction. researchgate.net The metabolic processes can occur through epoxidation and hydroxylation pathways. researchgate.net The orientation of the nitro group is a crucial factor in the interaction with enzymes and subsequent biological activity. ijacskros.com

In the case of other nitroaromatic compounds, such as aristolochic acid I (AAI), molecular modeling has revealed that human CYP1A1 and CYP1A2 are responsible for its reductive activation, a key step in its toxicity. nel.edu These studies highlight the importance of specific amino acid residues within the enzyme's active site that can form hydrogen bonds with the nitroaromatic compound, stabilizing the complex and facilitating the reaction. nel.edu For example, the interaction between the nitro group of AAI and serine or threonine residues in the active sites of CYP1A1/1A2 is a key factor in their catalytic activity. nel.edu

While direct modeling studies specifically on this compound's interaction with enzymes are not extensively detailed in the provided results, the principles derived from studies on similar nitro-PAHs provide a strong basis for understanding its potential metabolic fate. The interaction is likely to involve CYP enzymes, with the planarity of the molecule and the orientation of the nitro group influencing the binding affinity and the subsequent metabolic pathway, which can include ring oxidation and reduction of the nitro group. researchgate.netijacskros.com

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemicals based on their molecular structure. acs.orgmdpi.com These models establish a mathematical relationship between the chemical structure and a specific activity, such as mutagenicity or toxicity. mdpi.com

Structure-Reactivity Relationships from Theoretical Parameters

Theoretical parameters derived from computational chemistry are fundamental to building robust QSAR models. For nitrophenanthrene isomers, including this compound, density functional theory (DFT) calculations have been used to determine various structural and electronic properties. nih.gov These parameters are then correlated with experimental biological activities to understand structure-reactivity relationships. mcmaster.ca

Key theoretical parameters that have been shown to correlate with the mutagenicity of nitro-PAHs include:

Geometric Properties: The orientation of the nitro group relative to the aromatic ring system is a critical determinant of biological activity. tandfonline.com For nitrophenanthrene isomers, the stability is influenced by a balance between steric hindrance and π-conjugative effects. nih.gov The planarity of the molecule, often described by the dihedral angle between the nitro group and the aromatic plane, is a significant factor. researchgate.net Non-planar isomers, like this compound, often exhibit different reactivity compared to their planar counterparts. nih.gov

Electronic Properties: The energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are crucial electronic descriptors. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ijacskros.com Other electronic properties like dipole moments and the distribution of electronic charge also play a role in intermolecular interactions and reactivity. ijacskros.comnih.gov For instance, the charge of the substituent active region, cSAR(X), has been used as a descriptor of the substituent effect. d-nb.info

Spectroscopic Properties: Calculated infrared (IR) and Raman spectral data can also serve as molecular descriptors for QSAR studies. nih.govunict.it The intensities of specific vibrational modes, particularly those related to the nitro group, have been found to correlate with mutagenic activity. unict.itresearchgate.net

Research on nitrophenanthrenes has shown that their mutagenic activity can be related to these calculated parameters. nih.govunict.it For example, a study on nitrophenanthrene and nitroanthracene isomers found that the mutagenic activity in Salmonella typhimurium strain TA98 showed a relationship with the calculated average dihedral angle.[–n–c–c>12]

Correlation of Calculated Structural Parameters with Chemical Activity Trends

The correlation between calculated structural parameters and observed chemical activity is a cornerstone of QSAR. For this compound and its isomers, several studies have established such correlations.

A significant finding is the relationship between the planarity of the nitro-PAH molecule and its mutagenic potency. tandfonline.comresearchgate.net DFT calculations have been used to predict the structure of various nitro-PAHs, including this compound. tandfonline.com The orientation of the nitro group, which can be quantified by the dihedral angle, is a key structural parameter. researchgate.net Studies have shown that as the planarity of the molecule increases (i.e., the dihedral angle approaches 0°), the mutagenic activity often increases. unict.it

For the nitrophenanthrene series, the order of stability has been determined to be 4-NP < 1-NP ~ 9-NP < 2-NP ~ 3-NP, which is governed by steric and π-conjugative interactions. nih.gov This stability order can be correlated with their biological activities.

The following table presents calculated structural and electronic parameters for various nitrophenanthrene isomers from a DFT study.

CompoundDihedral Angle ()Dipole Moment (Debye)Relative Energy (kcal/mol)
This compound 48.9°4.311.32
2-Nitrophenanthrene 0.0°4.950.00
3-Nitrophenanthrene 0.0°4.880.08
4-Nitrophenanthrene 53.4°4.142.51
9-Nitrophenanthrene 57.0°4.291.29

Data sourced from computational studies on nitrophenanthrene isomers. nih.govunict.it

These calculated parameters can be used to develop QSAR models to predict the mutagenicity of other, un-tested nitro-PAHs. unict.it

Theoretical Prediction of Reactivity Based on Simulated Spectroscopic Properties (e.g., IR, Raman)

Theoretical simulations of spectroscopic properties, such as infrared (IR) and Raman spectra, provide another avenue for predicting the reactivity of molecules like this compound. unict.it DFT calculations can accurately predict vibrational spectra, and the resulting data can be used as descriptors in QSAR models. acs.org

Studies have demonstrated that the summations of IR intensities (ΣIIR) and Raman activities (ΣARaman) over all vibrational modes are sensitive to the molecular structure of nitrophenanthrene isomers. nih.gov These values tend to increase with the planarity of the molecule. nih.gov A strong linear correlation has been found between these calculated spectroscopic properties and the mutagenic activity of nitrophenanthrenes and nitroanthracenes in the Salmonella typhimurium TA98 assay. nih.govunict.it

The spectral regions between 1000 cm-1 and 1600 cm-1 in both IR and Raman spectra are particularly useful for discriminating between different nitrophenanthrene isomers due to the presence of intense bands that are affected by the position of the nitro group. nih.govunict.it The symmetric stretching vibration of the nitro group (νs,NO2) is a characteristic band whose intensity is sensitive to the substituent's position. researchgate.netresearchgate.net

The following table shows the correlation between calculated spectroscopic properties and the mutagenic activity of nitrophenanthrene isomers.

CompoundΣIIR (km/mol)ΣARaman (Å4/amu)TA98 Mutagenicity (revertants/nmol)
This compound 135.41056.70.28
2-Nitrophenanthrene 165.81345.91.60
3-Nitrophenanthrene 158.91298.31.10
4-Nitrophenanthrene 128.7987.50.00
9-Nitrophenanthrene 133.21023.40.14

Data sourced from QSAR studies correlating simulated spectra with mutagenicity. nih.govunict.it

The strong correlation (r=0.90 for ΣIIR and r=0.99 for ΣARaman) suggests that these calculated spectroscopic parameters can be used as effective molecular descriptors to predict the mutagenic potential of other nitro-PAHs. nih.govunict.it This approach offers a valuable, non-experimental method for assessing the potential hazards of these environmental contaminants.

Analytical Methodologies for 1 Nitrophenanthrene Detection and Quantification

Sample Preparation and Extraction Techniques

The initial and critical stage in the analysis of 1-nitrophenanthrene is the effective extraction of the compound from the sample matrix. The choice of extraction technique is contingent on the nature of the sample, whether it be airborne particulate matter, soil, water, or biological tissues.

Liquid Extraction (e.g., Soxhlet, Accelerated Solvent Extraction)

Traditional liquid extraction methods have been widely employed for the recovery of this compound from solid samples.

Soxhlet Extraction: This is a conventional and well-established technique for extracting nitrated polycyclic aromatic hydrocarbons (NPAHs) from materials like filters used for collecting airborne particulates. mdpi.com It involves continuous extraction with an organic solvent, such as dichloromethane (B109758) or a benzene-ethanol mixture, over an extended period, typically 12-24 hours. psu.edu While effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvents. mdpi.compsu.edu For instance, in the analysis of air samples, automatic warm Soxhlet extraction with dichloromethane has been utilized. copernicus.org

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized liquid extraction (PLE), offers a more rapid and efficient alternative to traditional methods. mdpi.comnih.gov ASE is an automated system that uses elevated temperatures and pressures to enhance the extraction process, significantly reducing extraction time and solvent consumption. nih.gov For example, in the analysis of diesel particulate matter, pressurized fluid extraction (PFE) has been used with dichloromethane at various temperatures and pressures. nist.gov

The choice of solvent is crucial for efficient extraction. Dichloromethane is a commonly used solvent for Soxhlet extraction of airborne particulate matter. psu.edu Other solvent systems, such as benzene-ethanol (4:1) and toluene, have also been employed. psu.edu

Table 1: Comparison of Liquid Extraction Techniques for this compound

Technique Principle Advantages Disadvantages Typical Solvents
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent. mdpi.comWell-established, thorough extraction.Time-consuming (12-24h), large solvent consumption. psu.eduDichloromethane, Benzene-Ethanol. psu.edu
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures. mdpi.comnih.govFast, reduced solvent usage, automated. nih.govRequires specialized equipment.Dichloromethane. nist.gov
Ultrasonic Extraction Use of ultrasonic waves to enhance solvent penetration into the sample matrix.Faster than Soxhlet (15-30 min), good recoveries (90-95%). psu.eduDichloromethane, Acetone/Hexane. uniba.itfrontiersin.org

Miniaturized Extraction Approaches

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, minimize sample size, and decrease analysis time. mdpi.com

One such approach involves a miniaturized micro-extraction step using a small volume of an acetonitrile-dichloromethane mixture (500 μL) coupled with sonication. researchgate.netnih.gov This method has been successfully applied to the simultaneous characterization of PAHs, nitro-PAHs (including 3-nitrophenanthrene), and quinones in atmospheric particulate matter. researchgate.netnih.gov The validation of this method using standard reference materials demonstrated good agreement with certified values, with recoveries ranging from 75% to 145%. nih.gov

Another miniaturized solid-liquid extraction procedure utilizes a microextraction device with a small volume of an acetonitrile (B52724)/dichloromethane mixture and ultrasonic agitation. researchgate.net This technique has been employed for the extraction of polycyclic aromatic compounds from various matrices. researchgate.net

Dispersive liquid-liquid microextraction (DLLME) is another miniaturized technique where a mixture of an extraction solvent and a dispersive solvent is injected into an aqueous sample, followed by centrifugation to separate the phases. nih.gov

Clean-up and Concentration Procedures

Following extraction, the sample extract is often complex and contains interfering compounds that can affect the accuracy of the final analysis. Therefore, a clean-up step is usually necessary to isolate the target analytes. psu.edu

Common clean-up procedures for this compound analysis include:

Solid-Phase Extraction (SPE): This is a widely used technique for sample clean-up. researchgate.net The extract is passed through a cartridge containing a solid sorbent, such as silica (B1680970) gel or alumina (B75360), which retains interfering compounds while allowing the analytes of interest to pass through. psu.educopernicus.org For instance, a clean-up procedure for air sample extracts involves using a neutral alumina SPE cartridge followed by a neutral silica SPE cartridge. copernicus.org In some methods, an aminopropylsilane (B1237648) SPE cartridge is used. nist.gov

Liquid-Liquid Extraction: Simple liquid-liquid extraction can be used for preliminary purification. For example, an extract can be washed with aqueous solutions of sodium hydroxide (B78521) and sulfuric acid to remove acidic and basic interferences. psu.edu

Gel Permeation Chromatography (GPC): GPC can be used to remove high-molecular-weight interferences from the sample extract. psu.edu

After clean-up, the sample is typically concentrated to a smaller volume, often under a stream of nitrogen, to increase the concentration of the analytes before instrumental analysis. copernicus.orgresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical determination of this compound, providing the necessary separation from other closely related compounds and isomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of NPAHs, including this compound. psu.edu It offers the advantage of being suitable for the analysis of thermally labile compounds that may decompose during gas chromatography. tandfonline.com

A variety of HPLC methods have been developed, often employing reversed-phase columns (e.g., C18) with mobile phases typically consisting of mixtures of acetonitrile and water or methanol (B129727) and water. psu.eduresearchgate.net

Detection methods coupled with HPLC for this compound analysis include:

Fluorescence Detection: Since this compound is not naturally fluorescent, a derivatization step is required. This usually involves the reduction of the nitro group to a highly fluorescent amino group. tandfonline.comtandfonline.com This reduction can be performed offline using reducing agents like sodium borohydride (B1222165) or online using a catalyst column. tandfonline.comamdis.net For example, an analytical method for soil samples involved sonication with dichloromethane, derivatization through sodium borohydride reduction, and subsequent HPLC analysis with fluorescence detection. tandfonline.comtandfonline.comresearchgate.net

Chemiluminescence Detection: This is a highly sensitive detection method for NPAHs. psu.edu Similar to fluorescence detection, it often requires the reduction of the nitro group to an amino group, which then reacts with a chemiluminescent reagent. amdis.net

Mass Spectrometry (MS) Detection: HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the detection of very low concentrations of this compound. researchgate.net An improved LC-MS/MS method has been reported for the quantification of 1-nitropyrene (B107360) (a related compound) in low-volume ambient particulate matter samples, which involves a two-dimensional HPLC separation with online reduction. researchgate.net HPLC coupled with atmospheric pressure chemical ionization (APCI)-MS/MS has been used to analyze hemoglobin adducts of nitro-PAHs, including 9-nitrophenanthrene (B1214095). nih.gov

Table 2: HPLC Methods for this compound Analysis

Detection Method Principle Sample Matrix Key Features
Fluorescence Reduction of nitro-group to fluorescent amino-group. tandfonline.comtandfonline.comSoil. tandfonline.comtandfonline.comresearchgate.netRequires derivatization; good sensitivity. tandfonline.comtandfonline.com
Chemiluminescence Reduction of nitro-group followed by reaction to produce light. amdis.netDiesel exhaust, airborne particulates. psu.eduamdis.netHigh sensitivity. psu.edu
Mass Spectrometry (MS/MS) Separation by HPLC followed by mass analysis of parent and fragment ions. researchgate.netAmbient particulate matter, biological samples. researchgate.netnih.govHigh selectivity and sensitivity, can analyze without derivatization. researchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another principal technique for the separation and quantification of this compound, particularly when coupled with mass spectrometry. psu.edu

GC methods typically utilize a capillary column with a non-polar or semi-polar stationary phase. nist.govpatarnott.com The choice of the column is critical for achieving the necessary resolution of isomers.

Detection systems commonly used with GC for this compound analysis are:

Mass Spectrometry (MS): GC-MS is the most widely used technique for the definitive identification and quantification of this compound. uniba.itresearchgate.net It provides both retention time and mass spectral data, which together offer a high degree of confidence in the identification of the compound. Different ionization techniques can be employed, such as electron ionization (EI) and negative ion chemical ionization (NICI), with NICI often providing higher sensitivity for nitro-compounds. researchgate.netnist.gov For example, a method for determining NPAHs in particulate matter involved microwave-assisted extraction followed by analysis using GC coupled with a triple quadrupole mass spectrometer (GC-QQQ-MS). uniba.it

Flame Ionization Detection (FID): While less common now due to its lower selectivity compared to MS, FID has been used in the past for the analysis of NPAHs. uniba.it

Table 3: GC Methods for this compound Analysis

Detection Method Principle Sample Matrix Key Features
Mass Spectrometry (MS) Separation by GC followed by ionization and mass analysis. researchgate.netParticulate matter, mosses. uniba.itresearchgate.netHigh selectivity and sensitivity, definitive identification. uniba.itresearchgate.net
Triple Quadrupole MS (QQQ-MS) Enhanced selectivity and sensitivity through multiple reaction monitoring (MRM). uniba.itParticulate matter. uniba.itVery high sensitivity and specificity. uniba.it
Negative Ion Chemical Ionization (NICI-MS) Soft ionization technique that enhances sensitivity for electrophilic compounds like NPAHs. researchgate.netnist.govAir particulate matter. researchgate.netHigh sensitivity for nitro-compounds.

Spectrometric Detection Methods

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatographic systems like GC or HPLC for the analysis of this compound. unit.notandfonline.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by selecting a precursor ion and inducing its fragmentation to produce a specific product ion. unit.no The detection then requires the presence of both the precursor and product ions, significantly reducing background noise. unit.no

For instance, an improved LC-MS/MS method has been developed for the quantification of 1-nitropyrene, a compound structurally related to this compound, in low-volume ambient particulate matter samples. researchgate.net This method achieved an analytical limit of detection of 152 fg on-column, a sensitivity level comparable to GC-NICI-MS methods but with considerably less extensive sample preparation. researchgate.net In another study, LC-MS/MS was used to analyze aristolochic acids, which are nitrophenanthrene derivatives, achieving detection limits of 2.0 ng/mL for aristolochic acid I and 2.8 ng/mL for aristolochic acid II. jfda-online.com

The choice of ionization technique is critical in MS analysis. While electron ionization (EI) is common, it can cause extensive fragmentation. unit.no Negative ion chemical ionization (NICI) is often preferred for NPAH analysis as it is a "softer" ionization technique that produces less fragmentation and provides high sensitivity for compounds with electronegative groups, like the nitro group in this compound. unit.noscioninstruments.comshimadzu.com.au

Table 1: Comparison of MS-based Detection Limits for Nitrophenanthrene and Related Compounds

Compound Method Detection Limit Reference
1-Nitropyrene LC-MS/MS 152 fg on-column researchgate.net
Aristolochic Acid I LC-MS/MS 2.0 ng/mL jfda-online.com

Fluorescence detection (FLD) is a highly sensitive and selective method for the detection of polycyclic aromatic hydrocarbons (PAHs). researchgate.net However, this compound itself exhibits low to no native fluorescence. researchgate.net Therefore, a derivatization step is necessary to convert it into a highly fluorescent compound. researchgate.net This is typically achieved by reducing the nitro group to an amino group, forming 1-aminophenanthrene, which is strongly fluorescent. tandfonline.comacs.org

This reduction can be performed either "off-line" before chromatographic separation or, more efficiently, "on-line" using a post-column reduction catalyst. tandfonline.comtandfonline.com HPLC systems coupled with on-line reduction and fluorescence detection have been successfully used for the analysis of NPAHs in various matrices, including food and environmental samples. koreascience.krtandfonline.com The detection limits for this technique are typically in the picogram range. koreascience.kr For example, a method for analyzing 10 PAHs and 18 NPAHs reported detection limits of 0.1–140 pg per injection for the NPAHs. koreascience.kr In another study, the quantification limits for nitrophenanthrene isomers were between 16 and 60 ng/kg in soil samples. tandfonline.comtandfonline.com

Table 2: HPLC-FLD Parameters for Nitrophenanthrene Isomers

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Reference
3-Nitrophenanthrene (B92138) 254 410 tandfonline.comtandfonline.com

Chemiluminescence (CL) detection, particularly with peroxyoxalate systems, is recognized as one of the most sensitive HPLC detection methods for NPAH analysis. psu.edu The detection limits achieved with CL are often one to two orders of magnitude lower than those obtained with fluorescence detection in the same chromatographic setup. psu.edu This high sensitivity and selectivity allow for the direct determination of NPAHs in complex matrices with minimal sample preparation. psu.edu

However, a limitation of CL detection is that it is not suitable for the simultaneous analysis of parent PAHs, as their fluorescence characteristics are not adequate for sensitive detection with this method. koreascience.kr For the analysis of NPAHs like this compound, detection limits using HPLC-CL have been reported to be in the range of 1-10 picograms. amdis.net

For gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the use of negative ion chemical ionization (NICI) mode is the preferred method for achieving high sensitivity. researchgate.net NICI is a soft ionization technique that selectively ionizes compounds with high electron affinity, such as those containing electronegative atoms or groups like the nitro group in this compound. scioninstruments.comshimadzu.com.au This results in the formation of stable molecular ions with minimal fragmentation, leading to enhanced sensitivity and selectivity. unit.nomdpi.com

The sensitivity of NICI for NPAHs can be 3 to 15 times higher than that of the more common electron ionization (EI) mode. mdpi.com While NICI is highly effective for NPAHs, it is not suitable for the simultaneous analysis of parent PAHs, as they are not readily detected in this mode. koreascience.kr GC-NICI-MS methods have been successfully applied to the analysis of NPAHs in various environmental samples, including soil and diesel particulate matter. unit.nolgcstandards.com

On-line reduction is a key technique used to enhance the detectability of this compound, particularly when using fluorescence detection. tandfonline.com Since nitro-PAHs are not fluorescent, they are catalytically reduced to their highly fluorescent primary aromatic amine counterparts. tandfonline.comtandfonline.com This reduction is typically performed post-column, before the eluent reaches the fluorescence detector. researchgate.net

The reduction column is often packed with a noble metal catalyst, such as platinum and rhodium, coated on an alumina support. tandfonline.comtandfonline.com The efficiency of the reduction can be influenced by factors like the temperature of the reduction column and the composition of the mobile phase. researchgate.net For example, one study found optimal conditions to be a reduction column temperature of 90 °C. researchgate.net

This on-line derivatization approach has been integrated into 2D-HPLC systems, where this compound is first isolated and then reduced on-line before detection by fluorescence or MS/MS. koreascience.krresearchgate.net This combination of separation, on-line reduction, and sensitive detection provides a robust and powerful method for the trace analysis of this compound. researchgate.nettandfonline.com

Method Validation and Performance Parameters

The validation of analytical methods is essential to demonstrate their suitability for the intended purpose. For this compound, this typically involves using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry detectors.

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics that establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are determined experimentally for each analytical method and matrix type.

For the broader class of nitro-PAHs, which includes this compound, detection limits can vary significantly depending on the analytical technique and the complexity of the sample matrix. For instance, in the analysis of nitro-PAHs in soil samples using HPLC with fluorescence detection, quantification limits for isomers like 3-nitrophenanthrene and 9-nitrophenanthrene have been reported to be in the range of 16 to 60 ng/kg on a dry mass basis. researchgate.net In another study involving the analysis of 14 different nitro-PAHs in particulate matter by GC-MS/MS, the limits of detection for 3-nitrophenanthrene and 9-nitrophenanthrene were found to be 21 pg/mL and 33 pg/mL, respectively, with corresponding limits of quantification of 70 pg/mL and 110 pg/mL. uniba.it For water samples analyzed by single-drop microextraction followed by GC-MS, LODs for a group of six nitro-PAHs ranged from 0.26 to 1.07 µg/L, with LOQs between 1.24 and 4.31 µg/L. researchgate.net It is anticipated that the LOD and LOQ for this compound would fall within similar ranges to its isomers when analyzed under comparable conditions.

Analyte GroupAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
Nitrophenanthrene Isomers (3- & 9-)HPLC-FLDSoilNot Reported16 - 60 ng/kg researchgate.net
Nitrophenanthrene Isomers (3- & 9-)GC-MS/MSParticulate Matter Extract21 - 33 pg/mL70 - 110 pg/mL uniba.it
Nitro-PAHs (Group of 6)SDME-GC-MSWater0.26 - 1.07 µg/L1.24 - 4.31 µg/L researchgate.net
Nitro-PAHs (Group of 12)HPLC-FLDSoot Extract0.03 - 0.5 µg/LNot Reported researchgate.netresearchgate.net

Recovery is a measure of the analytical method's accuracy and is determined by analyzing a sample matrix spiked with a known concentration of the analyte. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Precision for the analysis of nitrophenanthrene isomers in soil, measured as intermediate precision, was estimated to be between 16% and 32%. researchgate.net For particulate matter extracts, the repeatability, expressed as RSD, was less than 10% for most of the 14 nitro-PAHs studied, though it was slightly higher (less than 15%) for some dinitro-compounds. uniba.it In water analysis, intraday and interday precision for a suite of nitro-PAHs showed maximum RSD values of 19% and 18.7%, respectively. researchgate.net

Analyte GroupMatrixRecovery Rate (%)Precision (RSD %)Source
Nitrophenanthrene Isomers (3- & 9-)Soil89 - 10616 - 32 (Intermediate Precision) researchgate.net
Nitro-PAHs (Group of 14)Particulate Matter> 95< 10 to < 15 uniba.it
Nitro-PAHs (Group of 6)Water23 - 103< 19 (Intraday), < 18.7 (Interday) researchgate.net
Nitro-PAHs (Group of 12)Soot70 - 90Not Reported researchgate.netresearchgate.net

To ensure the accuracy and precision of quantification, especially in complex matrices, internal standards are indispensable. The ideal internal standard is a compound that is chemically similar to the analyte but does not naturally occur in the sample. Deuterated analogs of the target compounds are considered the gold standard for use as internal standards in mass spectrometry-based methods because their chemical and physical properties are nearly identical to the native compounds, but they are distinguishable by their higher mass.

For the analysis of phenanthrene (B1679779) and its derivatives, phenanthrene-d10 (B32357) is a commonly used internal standard. cedre.frresearchgate.net When analyzing for nitrophenanthrenes, including this compound, the use of a deuterated internal standard is highly recommended to correct for matrix effects and variations in instrument response. While a deuterated standard for this compound may not be readily available, deuterated standards of its isomers, such as 9-nitrophenanthrene-d9, or other similar nitro-PAHs like 1-nitropyrene-d9 (B3169140) or 9-nitroanthracene-d9, are often employed. copernicus.org The use of such standards significantly improves the reliability of the quantification by accounting for losses during sample preparation and analysis. For example, in the analysis of 1-nitropyrene, deuterated (d9) 1-nitropyrene is frequently added to samples prior to extraction to serve as an internal standard. researchgate.netnih.gov

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